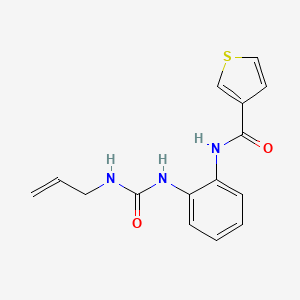

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide

Description

N-(2-(3-Allylureido)phenyl)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a central thiophene ring substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a phenyl ring bearing a 3-allylureido substituent. These compounds are typically synthesized via coupling reactions involving thiophene carboxylic acid derivatives and substituted amines or urea precursors under conditions involving polar aprotic solvents (e.g., DMF) and catalysts like HATU or DCC .

However, its exact pharmacological profile remains speculative without direct experimental data.

Properties

IUPAC Name |

N-[2-(prop-2-enylcarbamoylamino)phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-2-8-16-15(20)18-13-6-4-3-5-12(13)17-14(19)11-7-9-21-10-11/h2-7,9-10H,1,8H2,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPXTMNFRXSLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with an appropriate phenylurea compound under controlled conditions. The reaction may involve catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The allylureido group in the target compound introduces a urea linkage, which may enhance hydrogen-bonding interactions with biological targets compared to simpler allyloxy or fluorophenyl groups .

- Synthetic Complexity: Adamantyl and cyclopropylamino derivatives require multi-step reactions (e.g., imine formation, hydrolysis), while allylureido derivatives likely involve urea coupling steps, which may reduce yields due to steric hindrance .

Key Observations :

- Tau Aggregation Inhibition: Allyloxyimino and cyclopropylamino derivatives show low micromolar activity in tau aggregation assays, suggesting that the allylureido group may retain similar efficacy if optimized .

- Antimicrobial vs. Anticancer Activity: Substituents dictate selectivity; fluorophenyl and chlorophenyl groups correlate with anticancer activity, while methyleneamino groups enhance antimicrobial effects .

- Cytotoxicity : The SRB assay () highlights the importance of substituent polarity; hydroxybenzamido groups improve solubility and reduce off-target toxicity compared to hydrophobic adamantyl groups .

Biological Activity

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its role in various biological activities, including anticancer and anti-inflammatory effects. The structural formula can be represented as follows:

This compound contains functional groups that facilitate interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, targeting anti-apoptotic proteins like Bcl-2 and Mcl-1 .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon Cancer) | <9 | EGFR inhibition |

| Compound B | HL-60 (Leukemia) | <10 | Apoptosis via mitochondrial pathway |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cell proliferation and survival. This inhibition leads to reduced cancer cell growth and increased apoptosis .

- Induction of Apoptosis : The compound activates apoptotic pathways by modulating the expression of Bcl-2 family proteins. By inhibiting anti-apoptotic proteins like Bcl-xL, it promotes cell death in tumor cells .

- Cell Cycle Arrest : Studies suggest that thiophene derivatives can induce cell cycle arrest at various phases, further contributing to their antiproliferative effects.

Case Study 1: Antiproliferative Effects in Cancer Cell Lines

A study evaluating the effects of thiophene derivatives on cancer cell lines reported that certain modifications to the thiophene structure significantly enhanced antiproliferative activity. The study found that compounds with strong EGFR inhibitory activity had IC50 values as low as 3.20 μM against HCT116 cells .

Case Study 2: Apoptosis Induction in Leukemia Cells

In another investigation focusing on HL-60 leukemia cells, researchers observed that specific thiophene derivatives could induce apoptosis effectively through mitochondrial pathways. The binding affinities for Bcl-2 family proteins were measured, showing promising results for further optimization .

Q & A

Q. What are the key synthetic pathways for N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide?

The synthesis typically involves two critical steps: (1) Formation of the allylurea linkage via reaction of 2-aminophenyl isocyanate with allylamine under anhydrous conditions, and (2) coupling of the resulting intermediate with thiophene-3-carboxylic acid using carbodiimide crosslinkers (e.g., EDC or DCC) in dichloromethane or DMF . Purification often employs reverse-phase HPLC or recrystallization to achieve ≥95% purity.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm regiochemistry and substituent positions.

- Mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

- HPLC for purity assessment, often using methanol-water gradients .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs (e.g., trifluoromethyl-substituted derivatives) show apoptosis induction in cancer cells (IC₅₀ ~5–20 μM) and antimicrobial activity against Gram-positive bacteria (MIC ~2–8 μg/mL). Activity is attributed to π-π stacking (thiophene/aryl groups) and hydrogen bonding (ureido/carboxamide motifs) with biological targets .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and binding affinities. For example, allylureido groups may enhance solubility, while fluorinated substituents (e.g., CF₃) improve metabolic stability . Molecular dynamics simulations can model interactions with targets like kinases or proteases .

Q. How should researchers address contradictory data in cytotoxicity studies?

Discrepancies in IC₅₀ values (e.g., variance across cell lines) may arise from:

- Differences in cell membrane permeability (logP optimization via substituent tuning).

- Off-target effects (use siRNA knockdown or CRISPR screens to validate target specificity).

- Assay conditions (e.g., serum protein binding affecting bioavailability). Cross-validate using orthogonal assays (e.g., fluorescence-based apoptosis vs. Western blotting for caspase activation) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Step 1 (Urea formation): Use excess isocyanate (1.2 eq) and anhydrous solvents (e.g., THF) to minimize hydrolysis.

- Step 2 (Amide coupling): Catalyze with DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated reactions.

- Purification: Employ gradient HPLC (30%→100% MeOH) for intermediates; final product isolation via silica gel chromatography (ethyl acetate/hexane) improves yield to ~60–70% .

Q. How does structural modification (e.g., allyl vs. aryl substituents) impact pharmacokinetics?

- Allyl groups increase solubility (clogP reduction by ~0.5 units) but may reduce metabolic stability due to CYP450-mediated oxidation.

- Aryl substituents (e.g., CF₃) enhance target affinity via hydrophobic interactions but risk hepatotoxicity. Balance via prodrug strategies (e.g., esterification of carboxamide) .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating mechanism of action?

- Apoptosis: Annexin V/PI staining combined with mitochondrial membrane potential assays (JC-1 dye).

- Enzyme inhibition: Fluorescence polarization assays for kinases (e.g., EGFR) or proteases (e.g., caspase-3).

- Cellular uptake: LC-MS quantification of intracellular compound levels .

Q. How to resolve low reproducibility in biological assays?

- Standardize cell culture conditions (e.g., passage number, serum batch).

- Pre-treat compounds with charcoal to remove aggregates.

- Use internal controls (e.g., staurosporine for apoptosis assays) .

Q. What are best practices for scaling up synthesis without compromising purity?

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to ease purification.

- Optimize reaction temperature (e.g., 0°C for urea formation to prevent side reactions).

- Implement continuous flow chemistry for intermediates to enhance throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.